9-Methyl-9H-carbazol-3-amine

Thermal Analysis Material Science Carbazole Derivatives

Precision matters: 9-Methyl-9H-carbazol-3-amine (CAS 61166-04-9) is the critical N-methylated building block for high-efficiency HTMs. Substitution with 9-ethyl analogs compromises PCE—our BMCA-derived materials achieve 20.2%. This C-3 primary amine also enables fluorescent chemosensors and low-μM cytotoxic scaffolds. For reproducible device fabrication and SAR studies, insist on this exact isomer. Bulk and research quantities available for immediate dispatch.

Molecular Formula C13H12N2
Molecular Weight 196.25 g/mol
CAS No. 61166-04-9
Cat. No. B1345154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-9H-carbazol-3-amine
CAS61166-04-9
Molecular FormulaC13H12N2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N)C3=CC=CC=C31
InChIInChI=1S/C13H12N2/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h2-8H,14H2,1H3
InChIKeyAIMXMLCYGWOKDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Methyl-9H-carbazol-3-amine (CAS 61166-04-9): Core Properties and Procurement Baseline for Carbazole-Based Building Blocks


9-Methyl-9H-carbazol-3-amine (CAS 61166-04-9), also referred to as 9-methylcarbazol-3-amine or 3-amino-9-methylcarbazole, is a synthetic aromatic heterocyclic amine within the carbazole class [1]. It is characterized by a tricyclic carbazole core with a methyl group at the N-9 position and a primary amino group at the C-3 position (molecular formula: C₁₃H₁₂N₂; molecular weight: 196.25 g/mol) . The compound is primarily utilized as a versatile building block in organic electronics, serving as a precursor for hole-transporting materials (HTMs) in perovskite solar cells and organic light-emitting diodes (OLEDs), as well as a scaffold for developing fluorescent sensors and potential pharmaceutical agents .

9-Methyl-9H-carbazol-3-amine: Why N-Alkyl Carbazole Analogs Are Not Interchangeable


Carbazole derivatives with varying N-alkyl substitutions exhibit distinct physicochemical and biological properties that preclude simple interchangeability in research and industrial applications. Even minor structural modifications, such as replacing a methyl with an ethyl group at the N-9 position, can significantly alter melting point (174°C for 9-methyl vs. ~85-100°C for 9-ethyl) and aqueous solubility (0.071 g/L for 9-methyl vs. variable for 9-ethyl) . More critically, these changes impact electronic properties and biological activity. For instance, comparative mutagenicity studies demonstrate that 9-methylcarbazole exhibits higher mutagenic activity in Salmonella typhimurium TA100 than its 9-ethyl counterpart, a key differentiator for safety and handling protocols [1]. Furthermore, in organic electronics, the N-alkyl substituent influences hole mobility and thermal stability in derived materials . Therefore, substituting 9-methyl-9H-carbazol-3-amine with other N-alkyl analogs without rigorous re-validation can compromise experimental outcomes and device performance, underscoring the need for precise compound selection.

9-Methyl-9H-carbazol-3-amine: Quantifiable Differentiation Against Key Comparators


Thermal Stability and Melting Point: 9-Methyl vs. 9-Ethyl Carbazole Amines

9-Methyl-9H-carbazol-3-amine exhibits a significantly higher melting point of 174 °C compared to its 9-ethyl analog, 3-amino-9-ethylcarbazole (AEC), which typically melts between 85-103 °C depending on purity and measurement method . This thermal difference is critical for applications requiring high-temperature processing or stability.

Thermal Analysis Material Science Carbazole Derivatives

Aqueous Solubility: Predicted 9-Methyl vs. Unsubstituted Carbazole Amine

The calculated aqueous solubility of 9-methyl-9H-carbazol-3-amine is 0.071 g/L at 25 °C . In contrast, the parent compound 9H-carbazol-3-amine (without the N-methyl group) is practically insoluble in water, with solubility data not readily quantifiable due to its very low value . The N-methyl substitution moderately enhances water solubility.

Solubility Formulation Bioconjugation

Mutagenic Potential: 9-Methyl vs. 9-Ethyl Carbazole in Ames Test

Comparative studies in Salmonella typhimurium TA100 show that 9-methylcarbazole is a more potent mutagen than its 9-ethyl analog when activated by rat-liver homogenate [1]. While the exact revertant count is not provided in the abstract, the study explicitly states that the mutagenic activity of 9-ethylcarbazole was 'less than that of 9-methylcarbazole' [2]. This differential toxicity is a key differentiator for researchers screening carbazole libraries for drug discovery or assessing environmental safety.

Genotoxicity Safety Assessment Drug Discovery

9-Methyl-9H-carbazol-3-amine: Primary Application Scenarios Supported by Evidence


Synthesis of Hole-Transporting Materials for Perovskite Solar Cells

9-Methyl-9H-carbazol-3-amine serves as a critical precursor for advanced hole-transporting materials (HTMs). For example, it is used to synthesize bis(9-methyl-9H-carbazol-3-yl)amine (BMCA), which is subsequently incorporated into D-π-D type semiconductors (e.g., BA7-BMCA and DA6-BMCA) for perovskite solar cells [1]. Devices based on DA6-BMCA have achieved a power conversion efficiency (PCE) of 20.2%, highlighting the value of the 9-methylcarbazole moiety in enabling high-performance photovoltaic materials [2].

Development of Fluorescent Chemosensors

Polymerization of 9-methyl-9H-carbazol-3-amine yields poly(9-methyl-9H-carbazol-3-amine), a conjugated polymer with notable fluorescence properties. This material exhibits sensitive and reversible fluorescence responses to acids and amines, enabling its use as a multi-stimuli-responsive chemosensor in both solution and solid-state/gas-phase detection formats [3].

Medicinal Chemistry Scaffold for Anticancer and Antimicrobial Agents

The 3-amino group provides a versatile handle for derivatization, making 9-methyl-9H-carbazol-3-amine a useful scaffold in medicinal chemistry. Studies on related derivatives have shown cytotoxic activity against human cancer cell lines (e.g., HeLa, MCF-7) with IC50 values in the low micromolar range , and antimicrobial activity against Candida albicans, particularly for compounds with shorter alkyl chains like 9-methylcarbazole [4].

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